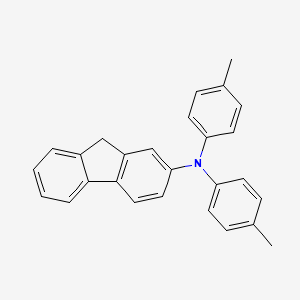
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple amino acids It is a tripeptide, meaning it consists of three amino acid residues linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of one amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond. This step is repeated for each amino acid in the sequence.
Deprotection: After the desired peptide is synthesized, the protecting groups are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process and increase yield. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acidic or basic conditions.
Oxidation: Oxidizing specific amino acid residues, such as cysteine, to form disulfide bonds.
Reduction: Reducing disulfide bonds to free thiol groups.
Substitution: Replacing specific amino acid residues with others to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Peptides with disulfide bonds.
Reduction: Peptides with free thiol groups.
Scientific Research Applications
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A similar tripeptide with a slightly different sequence.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
Uniqueness
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
182064-65-9 |
|---|---|
Molecular Formula |
C16H28N6O7 |
Molecular Weight |
416.43 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N6O7/c1-7(21-14(26)8(2)19-11(23)5-17)13(25)18-6-12(24)20-9(3)15(27)22-10(4)16(28)29/h7-10H,5-6,17H2,1-4H3,(H,18,25)(H,19,23)(H,20,24)(H,21,26)(H,22,27)(H,28,29)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
NTHAAVYOFXPUTE-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


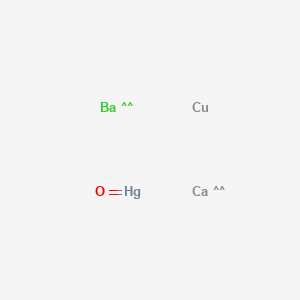
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
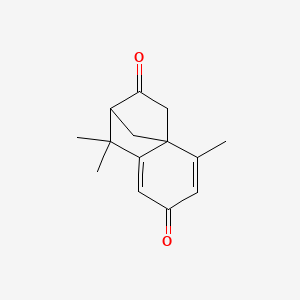
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
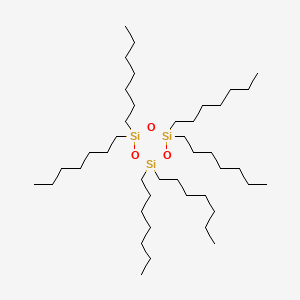
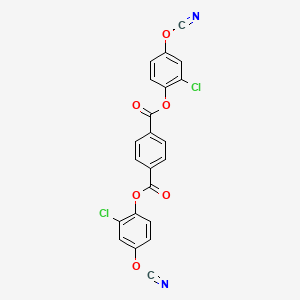
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
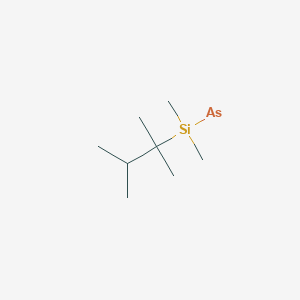
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
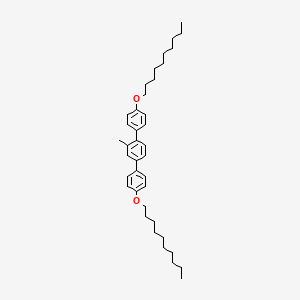
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
